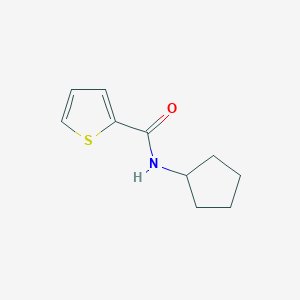

N-cyclopentyl-2-thiophenecarboxamide

Beschreibung

N-cyclopentyl-2-thiophenecarboxamide is a thiophene-derived carboxamide featuring a cyclopentyl group attached to the amide nitrogen. Thiophene carboxamides are widely studied for their structural diversity and biological activities, including antibacterial and antifungal properties . The cyclopentyl substituent introduces conformational flexibility and lipophilicity, distinguishing it from aromatic or polar substituents in related derivatives.

Eigenschaften

Molekularformel |

C10H13NOS |

|---|---|

Molekulargewicht |

195.28 g/mol |

IUPAC-Name |

N-cyclopentylthiophene-2-carboxamide |

InChI |

InChI=1S/C10H13NOS/c12-10(9-6-3-7-13-9)11-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,11,12) |

InChI-Schlüssel |

DQBRYICLLRWICK-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)NC(=O)C2=CC=CS2 |

Kanonische SMILES |

C1CCC(C1)NC(=O)C2=CC=CS2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

N-(2-Nitrophenyl)thiophene-2-carboxamide

- Structure : Features a nitro-substituted phenyl group instead of cyclopentyl.

- Synthesis : Prepared via refluxing 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile, yielding crystalline products with a melting point of 397 K .

- Key Findings: Dihedral angles between the thiophene and benzene rings range from 8.5° to 13.5°, influencing molecular packing . Weak C–H⋯O/S interactions dominate the crystal structure, lacking classical hydrogen bonds . Exhibits genotoxicity in bacterial and human cells, a common trait in thiophene carboxanilides .

N-Phenyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- Structure : Contains a fused cyclopenta[b]thiophene core with a phenyl substituent and additional thiophene moiety .

- Synthesis : Likely involves multi-step reactions due to the complex fused-ring system.

- Structural complexity may reduce solubility compared to simpler analogs like N-cyclopentyl-2-thiophenecarboxamide.

N-(2-hydroxy-5-methylphenyl)cyclopentanecarboxamide

- Structure : Cyclopentane replaces the thiophene ring, attached to a hydroxy-methylphenyl group .

- Key Findings: Absence of thiophene reduces aromatic interactions, altering electronic properties.

N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide

- Structure : Pyridinylmethyl substituent provides a nitrogen heterocycle .

- Key Findings: The pyridine ring enables coordination with metal ions or hydrogen bonding, useful in catalysis or supramolecular chemistry.

Key Observations :

- Lipophilicity : Cyclopentyl and fused cyclopenta-thiophene derivatives exhibit higher lipophilicity than nitro- or pyridinyl-substituted analogs, impacting membrane permeability and logP values.

- Melting Points : Nitro-substituted compounds (e.g., 397 K) have higher melting points due to strong intermolecular interactions, whereas aliphatic substituents like cyclopentyl may lower melting points.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.